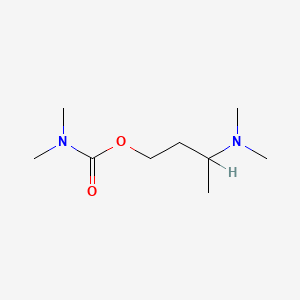
3-(dimethylamino)butyl N,N-dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)butyl N,N-dimethylcarbamate is a chemical compound that belongs to the family of carbamates. It is also known as carbaryl and is widely used as an insecticide in agriculture. Carbaryl is a broad-spectrum insecticide that is effective against a wide range of pests, including beetles, caterpillars, mites, and aphids.
Aplicaciones Científicas De Investigación
1. Pharmacological Characterization
3-(N,N-dimethylamino)butyl N,N-dimethylcarbamate has been identified as a potent agonist at neuronal nicotinic acetylcholine receptors, with high selectivity for nicotinic over muscarinic acetylcholine receptors. Studies have synthesized and characterized analogs of this compound, enhancing understanding of its interactions with neuronal nicotinic acetylcholine receptors (Jensen et al., 2004).
2. Superbasic Properties Study
Research on N-[3-(dimethylamino)propyl] and N-[4-(dimethylamino)butyl] derivatives of 2,3-diamino-cycloprop-2-ene-1-imine (CPI) has revealed their high gas phase proton affinities and basicities. This is due to the stability of the resulting conjugate acids, facilitated by aromatization and cooperative multiple intramolecular hydrogen bonding effect (Gattin et al., 2005).
3. Synthesis and Structural Analysis
Studies have focused on the synthesis and structural analysis of derivatives, such as 1,4-bis[n-(N,N-dimethylamino)phenyl]buta-1,3-diynes and their charge-transfer complexes. This research provides insights into the structural and electronic properties of these compounds (Rodríguez et al., 2001).
4. Biostructural Characterization
Investigations into novel heterocyclic analogues of 3-(dimethylamino)butyl dimethylcarbamate (DMABC) have shown improved binding selectivity profiles for certain nicotinic acetylcholine receptors. This research enhances the understanding of the structural and functional characteristics of these compounds (Ussing et al., 2013).
5. Temperature and pH Responsiveness Study
Studies on copolymers containing 2-(N,N-Dimethylamino)ethyl methacrylate, which relate structurally to 3-(dimethylamino)butyl N,N-dimethylcarbamate, have revealed their dual temperature and pH responsiveness. This property is significant for applications that require responsive materials (Liu & Urban, 2008).
6. Synthesis of Biologically Active Intermediates
Research into the synthesis of important intermediates for biologically active compounds, such as omisertinib (AZD9291), has been conducted. This involves methods for synthesizing compounds structurally related to 3-(dimethylamino)butyl N,N-dimethylcarbamate (Zhao et al., 2017).
Propiedades
Número CAS |
178618-43-4 |
|---|---|
Nombre del producto |
3-(dimethylamino)butyl N,N-dimethylcarbamate |
Fórmula molecular |
C9H20N2O2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
3-(dimethylamino)butyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H20N2O2/c1-8(10(2)3)6-7-13-9(12)11(4)5/h8H,6-7H2,1-5H3 |
Clave InChI |
VVGQXMCHKFOTKZ-UHFFFAOYSA-N |
SMILES |
CC(CCOC(=O)N(C)C)N(C)C |
SMILES canónico |
CC(CCOC(=O)N(C)C)N(C)C |
Sinónimos |
3-(Dimethylamino)butyl dimethylcarbamate; N,N-Dimethyl-carbamic acid 3-(dimethylamino)butyl ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



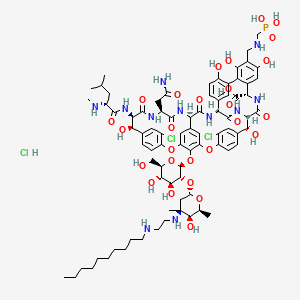
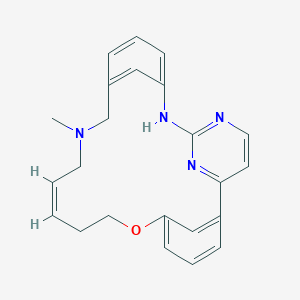
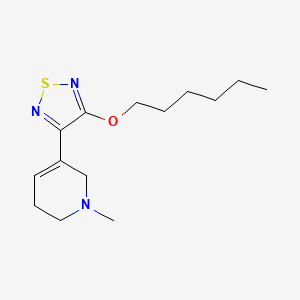
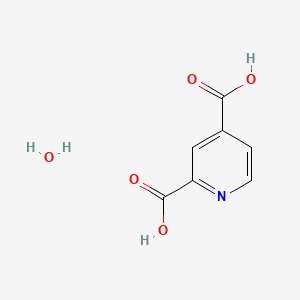
![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid](/img/structure/B1663087.png)
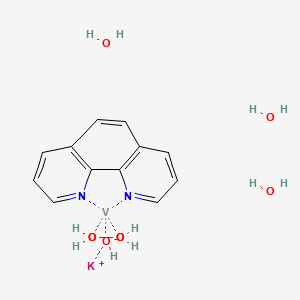
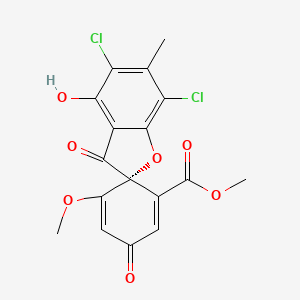
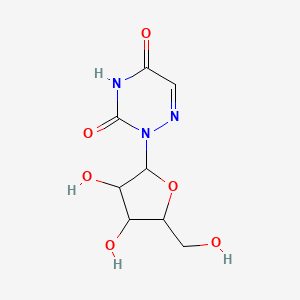
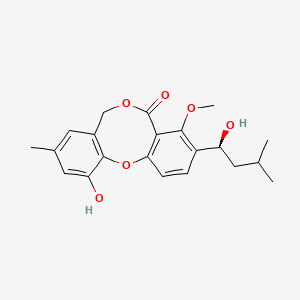
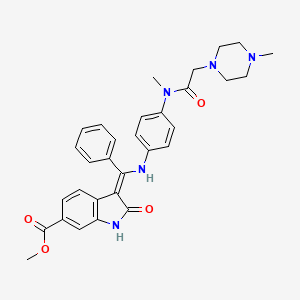
![1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid](/img/structure/B1663096.png)
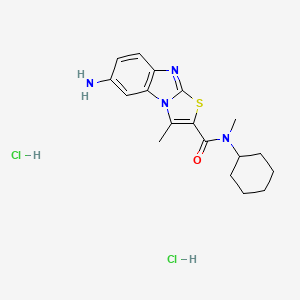
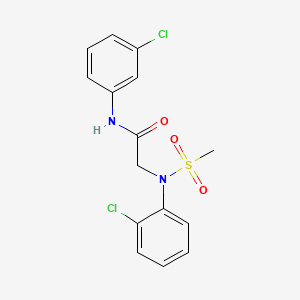
![2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone](/img/structure/B1663103.png)